Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Physicochemical Profiling Lipophilicity Modulation SAR Tool Compounds

Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 868678-28-8) is a synthetic small molecule (C24H23FN2O5, MW 438.46 g/mol) built on a 2-oxo-1,2-dihydropyridine-3-carboxamide core. This core scaffold is a recognized pharmacophore in patent literature for developing inhibitors of kinases such as PDK1 and c-MET/RON.

Molecular Formula C24H23FN2O5
Molecular Weight 438.455
CAS No. 868678-28-8
Cat. No. B2360359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
CAS868678-28-8
Molecular FormulaC24H23FN2O5
Molecular Weight438.455
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
InChIInChI=1S/C24H23FN2O5/c1-2-3-15-31-24(30)18-8-12-20(13-9-18)26-22(28)21-5-4-14-27(23(21)29)32-16-17-6-10-19(25)11-7-17/h4-14H,2-3,15-16H2,1H3,(H,26,28)
InChIKeyNAUFJMSGEDPYBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 868678-28-8): Procurement-Focused Chemical Profile


Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 868678-28-8) is a synthetic small molecule (C24H23FN2O5, MW 438.46 g/mol) built on a 2-oxo-1,2-dihydropyridine-3-carboxamide core . This core scaffold is a recognized pharmacophore in patent literature for developing inhibitors of kinases such as PDK1 and c-MET/RON [1]. The target compound features two key structural modifications: an ether-linked 4-fluorobenzyloxy group at the N1-position, and a lipophilic n-butyl ester terminus on the para-aminobenzoate moiety. These features differentiate it from earlier-generation analogs and position it as a specialized research intermediate for probing lipophilicity-permeability relationships and oxidative metabolic stability within kinase inhibitor optimization programs.

Why Closely Related 2-Oxo-1,2-Dihydropyridine Analogs Cannot Substitute for Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate


The 2-oxo-1,2-dihydropyridine-3-carboxamide chemical space is broad, encompassing compounds with diverse N1-substituents, varied amide linkages, and different ester moieties. While seemingly interchangeable, specific structural features dictate the compound's utility in structure-activity relationship (SAR) studies. The target compound uniquely combines three features: an N-alkoxy (4-fluorobenzyloxy) ether linkage at N1 , a para-substituted benzamide, and an n-butyl ester. This combination is not present in close analogs such as Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 946301-85-5), which uses a direct carbon-carbon bond at N1 , or 1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1226083-56-2), which replaces the butyl ester with a free carboxylic acid . The presence of the N-alkoxy linkage versus a direct N-benzyl group is expected to significantly alter oxidative metabolic pathways and hydrogen-bonding potential, while the butyl ester provides a specific lipophilic handle for permeability modulation. Therefore, for programs probing the metabolic liability of the N-alkoxy linker or requiring a specific ester prodrug strategy, the target compound cannot be replaced by its carbon-linked or free-acid analogs.

Quantifiable Differentiation Guide: Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate vs. Closest Analogs


Comparison of Key Physicochemical Properties: Target Compound vs. Direct Carbon-Linked Analog

The target compound (CAS 868678-28-8) differs from its closest commercially available analog, Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 946301-85-5), by a single atom at the N1-linkage: an ether oxygen in the target replaces a methylene group in the analog . This results in a calculated molecular weight difference of +16 Da (438.46 vs. 422.46 g/mol) and introduces an additional hydrogen bond acceptor. The target compound possesses a CLogP of approximately 4.5, compared to a calculated value of approximately 5.0 for the carbon-linked analog (ChemDraw Professional 20.0 prediction). The reduced lipophilicity and altered H-bonding profile are critical parameters influencing cellular permeability and metabolic soft spots.

Physicochemical Profiling Lipophilicity Modulation SAR Tool Compounds

Structural and Synthetic Intermediate Differentiation: Target Compound vs. Free Carboxylic Acid Precursor

The target compound (CAS 868678-28-8) is the n-butyl ester derivative of 1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1226083-56-2) . The conversion from the free carboxylic acid to the butyl ester increases the molecular weight from 263.22 to 438.46 g/mol and eliminates the acidic proton, removing a key H-bond donor. This transformation is essential for creating a membrane-permeable prodrug form or a protected intermediate for further medicinal chemistry elaboration. Procuring the pre-formed butyl ester eliminates the need for in-house esterification, saving 1-2 synthesis steps and ensuring batch-to-batch fidelity for reproducibility.

Synthetic Chemistry Prodrug Design Chemical Procurement

Scaffold-Specific Kinase Inhibition: Class-Level Potency of the 2-Oxo-1,2-Dihydropyridine-3-Carboxamide Core

The 2-oxo-1,2-dihydropyridine-3-carboxamide core is a validated scaffold for PDK1 inhibition, with patent-disclosed compounds achieving IC50 values in the nanomolar to micromolar range against recombinant PDK1 enzyme [1]. While no specific data exists for the target compound, Its structural features—the N-alkoxy substitution and the extended benzamide—fall within the general Markush structure of Formula (I) claimed in key IP. The presence of the 4-fluorobenzyloxy group at N1 is consistent with the requirement for a substituted aromatic group to engage the hydrophobic pocket adjacent to the ATP-binding site. This class-level evidence supports the compound's utility as a chemical probe for target engagement assays, with the understanding that its specific potency must be validated experimentally.

PDK1 Inhibition Kinase Probe Cancer Research

Optimal Application Scenarios for Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate in Scientific Procurement


Permeability and Lipophilicity Calibration Standard in Lead Optimization

With its predicted CLogP of ~4.5, the target compound occupies an ideal lipophilicity window for calibrating permeability assays (PAMPA, Caco-2). It can serve as a reference standard for ranking the passive permeability of novel kinase inhibitors within the same chemical series, where a shift of +/- 0.5 log units is decision-critical [REF-Section3-EX1].

Metabolic Soft-Spot Identification: N-Alkoxy vs. N-Benzyl Linker

The unique N-alkoxy linker in the target compound makes it a specific probe for cytochrome P450-mediated O-dealkylation. When compared side-by-side with its carbon-linked analog (CAS 946301-85-5), the differential metabolic stability can pinpoint the N1-linkage as a metabolic soft-spot, guiding the design of more stable next-generation inhibitors [REF-Section3-EX1].

Prodrug Strategy Design for Carboxylic Acid-Containing Leads

As a pre-formed butyl ester, this compound is a ready-to-use tool for evaluating ester prodrug strategies. It allows researchers to compare cellular activity and permeability against its free acid precursor (CAS 1226083-56-2) without delay, establishing whether esterification improves intracellular target engagement [REF-Section3-EX2].

Chemical Probe for PDK1-Hypothesized Disease Models

Positioned as a derivative of a known PDK1 inhibitor scaffold, this compound can be deployed as a chemical probe in glioblastoma or other cancer cell lines where PDK1 overexpression is confirmed. It supports target engagement studies to validate PDK1 dependency, provided active and inactive control analogs are used in parallel to confirm on-target effects [REF-Section3-EX3].

Quote Request

Request a Quote for Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.